2-Chloro-6-nitrobenzene-1-sulfonyl chloride
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Overview
Description
2-Chloro-6-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2NO4S and a molecular weight of 256.06 g/mol . It appears as a white to light yellow crystalline solid with a pungent odor . This compound is primarily used in sulfonylation reactions, where it converts hydroxyl groups into sulfonyl chloride groups .
Preparation Methods
2-Chloro-6-nitrobenzene-1-sulfonyl chloride is typically synthesized through the reaction of nitrochlorobenzene with chlorosulfonic acid . The reaction conditions involve maintaining a controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in specialized reactors to handle the corrosive nature of the reagents and the exothermic nature of the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and chloro groups on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common reagents used in these reactions include bases like pyridine for nucleophilic substitution and reducing agents like hydrogen gas with a palladium catalyst for reduction reactions . Major products formed from these reactions include sulfonamides, sulfonate esters, and amino derivatives .
Scientific Research Applications
2-Chloro-6-nitrobenzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-6-nitrobenzene-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl chloride group, which is highly reactive towards nucleophiles . This reactivity allows it to modify various functional groups in organic molecules, leading to the formation of sulfonamides, sulfonate esters, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2-Chloro-6-nitrobenzene-1-sulfonyl chloride can be compared with other similar compounds such as:
2-Nitrobenzenesulfonyl chloride: This compound lacks the chloro substituent and is used in similar sulfonylation reactions.
4-Nitrobenzenesulfonyl chloride: This compound has the nitro group in the para position and is also used in sulfonylation reactions.
2-Chloro-5-nitrobenzenesulfonyl chloride: This compound has the nitro group in the meta position and is used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
2-chloro-6-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTJKQQPWQCPLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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